molecular formula C15H18ClN2O5P B11408837 Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11408837
M. Wt: 372.74 g/mol
InChI Key: BUERHJVVYVRMJW-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and an oxazole ring, all connected to a phosphonate group. Its molecular formula is C14H18ClN2O4P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with morpholine to form an intermediate, which is then reacted with dimethyl phosphite and an oxazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate: Unique due to its specific combination of functional groups.

    4-Chlorophenyl phosphonates: Similar in structure but may lack the morpholine or oxazole rings.

    Morpholine derivatives: Share the morpholine ring but differ in other functional groups.

    Oxazole derivatives: Contain the oxazole ring but vary in other substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18ClN2O5P

Molecular Weight

372.74 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C15H18ClN2O5P/c1-20-24(19,21-2)14-15(18-7-9-22-10-8-18)23-13(17-14)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3

InChI Key

BUERHJVVYVRMJW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)N3CCOCC3)OC

Origin of Product

United States

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